4-Isopropyl-3-thiosemicarbazide
Overview
Description
4-Isopropyl-3-thiosemicarbazide is a chemical compound with the molecular formula C4H11N3S. It is a derivative of thiosemicarbazide, which has garnered significant attention due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The primary target of 4-Isopropyl-3-thiosemicarbazide is human carbonic anhydrase . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with its target, human carbonic anhydrase, and inhibits its activity
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects the conversion of carbon dioxide to bicarbonate ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and ion transport.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions . This could potentially disrupt cellular pH regulation and ion transport, leading to cytotoxic effects. In fact, some studies have shown that the compound exhibits cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-Isopropyl-3-thiosemicarbazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with human carbonic anhydrase IX, an enzyme involved in the regulation of pH in tissues and cells . The interaction between this compound and carbonic anhydrase IX involves binding to the enzyme’s active site, inhibiting its activity, and thereby affecting cellular pH regulation . Additionally, this compound has been studied for its potential anticancer properties, interacting with various proteins involved in cell proliferation and apoptosis .
Cellular Effects
This compound has been observed to influence various cellular processes and functions. In cancer cell lines, such as U87 (glioblastoma) and HeLa (cervical cancer), this compound exhibits cytotoxic effects, leading to reduced cell viability and proliferation . The compound affects cell signaling pathways, including those involved in apoptosis and cell cycle regulation . It has been shown to induce the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to the active sites of enzymes such as carbonic anhydrase IX, inhibiting their activity and disrupting cellular pH regulation . Additionally, this compound interacts with DNA and RNA, leading to changes in gene expression and the activation of apoptotic pathways . The compound’s ability to inhibit key metabolic enzymes further contributes to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects on cancer cells, with continued inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on tumor growth and metastasis have been observed over extended periods, demonstrating its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound inhibits key metabolic enzymes, such as carbonic anhydrase IX, leading to altered metabolic flux and reduced energy production . Additionally, this compound affects the levels of metabolites involved in glycolysis and the tricarboxylic acid cycle, further disrupting cellular energy homeostasis . These metabolic effects contribute to the compound’s cytotoxicity and its potential as an anticancer agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its solubility and affinity for specific cellular compartments . These factors determine the compound’s bioavailability and its effectiveness in targeting specific cells or tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, this compound can be found in the nucleus, where it affects gene expression and DNA/RNA interactions . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-thiosemicarbazide typically involves the reaction of isopropyl isothiocyanate with hydrazine monohydrate in ethanol. The reaction is carried out at room temperature for about 30 minutes. The product is then extracted with chloroform, washed with water and saturated sodium chloride solution, and dried under reduced pressure .
Industrial Production Methods: In an industrial setting, the preparation of thiosemicarbazides, including this compound, can involve the use of ammonium thiocyanate and hydrazine hydrate as raw materials. These reactants undergo nucleophilic addition and rearrangement reactions in a single solvent system at temperatures ranging from 120°C to 135°C .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Addition-Elimination Reactions: It reacts with aldehydes or ketones to form thiosemicarbazones.
Hydrogen Bonding: The compound can form hydrogen bonds, particularly N–H···S hydrogen bonds, which are significant in its solid-state structures.
Common Reagents and Conditions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of halogen bond donors like diiodotetrafluorobenzene.
Major Products Formed:
Thiosemicarbazones: Formed through reactions with aldehydes or ketones.
Cocrystals: Formed through interactions with halogen bond donors.
Scientific Research Applications
4-Isopropyl-3-thiosemicarbazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiosemicarbazide: The parent compound, known for its broad range of biological activities.
1,3,4-Thiadiazole Derivatives: These compounds share similar biological activities and are often studied alongside thiosemicarbazides.
Carvacrol-based Thiosemicarbazides: These derivatives have shown potent inhibitory actions against various enzymes.
Uniqueness: 4-Isopropyl-3-thiosemicarbazide is unique due to its isopropyl group, which imparts distinct chemical properties and biological activities. Its ability to form specific hydrogen bonds and participate in unique chemical reactions sets it apart from other thiosemicarbazide derivatives .
Properties
IUPAC Name |
1-amino-3-propan-2-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXGKCDSJXKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365215 | |
Record name | 4-Isopropyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13431-36-2 | |
Record name | 4-Isopropylthiosemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ISOPROPYL-3-THIOSEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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